molecular formula C13H17ClF3NO B11776363 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride

3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B11776363
M. Wt: 295.73 g/mol
InChI Key: LBWXDFZNVPMHQI-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is a chemical compound with the molecular formula C13H17ClF3NO. It is known for its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, linked to a tetrahydro-2H-pyran ring with an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)benzylamine, which is then reacted with tetrahydro-2H-pyran-4-amine under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design . The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine hydrochloride is unique due to the combination of the trifluoromethylbenzyl group and the tetrahydro-2H-pyran ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C13H17ClF3NO

Molecular Weight

295.73 g/mol

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-9(2-4-11)7-10-8-18-6-5-12(10)17;/h1-4,10,12H,5-8,17H2;1H

InChI Key

LBWXDFZNVPMHQI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(C1N)CC2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

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